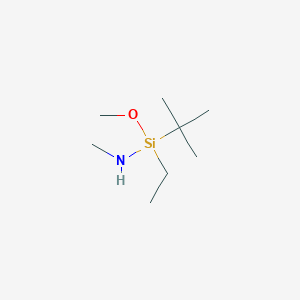
1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a tert-butyl group, an ethyl group, a methoxy group, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine typically involves the reaction of tert-butylchlorodimethylsilane with ethylmagnesium bromide, followed by the addition of methanol and methylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various substituents depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as a central reactive site.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyldimethylsilyloxy-1-methoxyethene: Similar in structure but with different substituents on the silicon atom.
tert-Butyl-1-methoxyethenyl-dimethylsilane: Another related compound with variations in the alkyl groups attached to the silicon atom.
Uniqueness
1-tert-Butyl-1-ethyl-1-methoxy-N-methylsilanamine is unique due to its specific combination of substituents, which confer distinct chemical properties. The presence of both alkyl and methoxy groups on the silicon atom allows for a range of chemical reactions and applications that may not be possible with other similar compounds. Its ability to form stable complexes and undergo various functionalization reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
923560-97-8 |
|---|---|
Fórmula molecular |
C8H21NOSi |
Peso molecular |
175.34 g/mol |
Nombre IUPAC |
N-(tert-butyl-ethyl-methoxysilyl)methanamine |
InChI |
InChI=1S/C8H21NOSi/c1-7-11(9-5,10-6)8(2,3)4/h9H,7H2,1-6H3 |
Clave InChI |
WCUOFEXOUTZLDV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C(C)(C)C)(NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


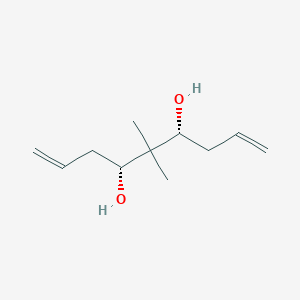
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
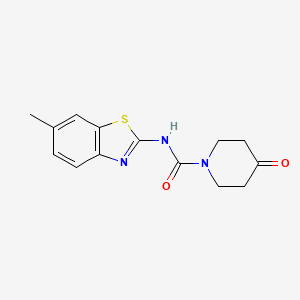
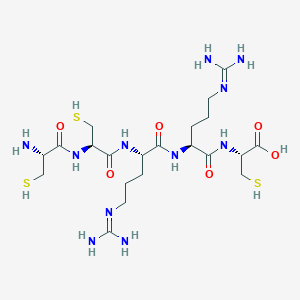
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

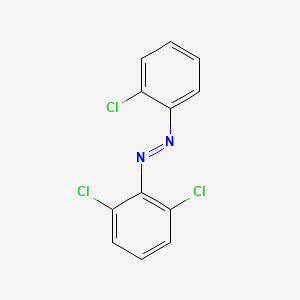
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
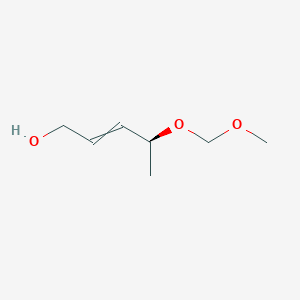
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
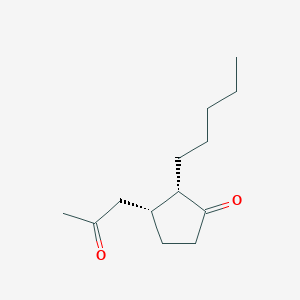

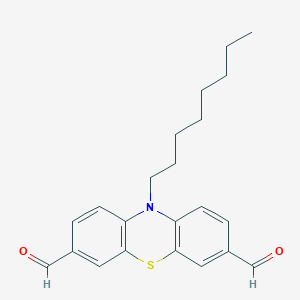
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)
